

spectroscopic data for 2,3,5,6-Tetrafluoroanisole (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,5,6-Tetrafluoroanisole**

Cat. No.: **B1206414**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **2,3,5,6-Tetrafluoroanisole**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3,5,6-tetrafluoroanisole**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for **2,3,5,6-tetrafluoroanisole** (CAS No: 2324-98-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2,3,5,6-tetrafluoroanisole**, ^1H , ^{13}C , and ^{19}F NMR are particularly informative.

^1H NMR Data

The ^1H NMR spectrum of **2,3,5,6-tetrafluoroanisole** is characterized by two main signals corresponding to the methoxy and aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.0	Singlet	3H	-OCH ₃
~6.8-7.2	Multiplet	1H	Ar-H

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the fluorine substituents, the signals for the aromatic carbons are split.

Chemical Shift (δ) ppm	Assignment
~55-60	-OCH ₃
~100-150 (multiple peaks)	Aromatic Carbons

¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated organic compounds. The spectrum of **2,3,5,6-tetrafluoroanisole** is expected to show signals for the fluorine atoms on the aromatic ring.

Chemical Shift (δ) ppm	Assignment
-140 to -160	Aromatic Fluorines

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectrum of **2,3,5,6-tetrafluoroanisole** will exhibit characteristic absorptions for the C-O, C-H, and C-F bonds, as well as aromatic C=C stretching. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-3000	Medium	C-H stretch (methoxy)
~1450-1600	Medium-Strong	Aromatic C=C stretch
~1250 and ~1050	Strong	C-O stretch (asymmetric and symmetric)
~1000-1400	Strong	C-F stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2,3,5,6-tetrafluoroanisole** has been reported by the NIST Mass Spectrometry Data Center.[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity	Assignment
180	High	Molecular Ion [M] ⁺
165	Medium	[M - CH ₃] ⁺
137	Medium	[M - CH ₃ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **2,3,5,6-tetrafluoroanisole** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 128 or more, depending on sample concentration.
 - Relaxation delay: 2 seconds.
- ^{19}F NMR:
 - Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
 - Referencing: An external reference like CFCl_3 (0 ppm) or an internal reference can be used.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the internal standard.
- Integrate the peaks in the ^1H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small drop of liquid **2,3,5,6-tetrafluoroanisole** directly onto the center of the ATR crystal.[5]
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

- The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the key absorption bands.

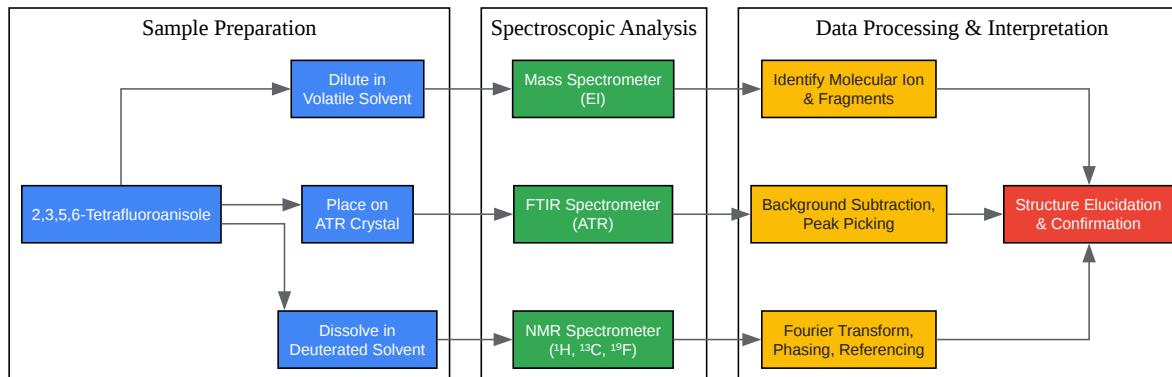
Mass Spectrometry Protocol

Sample Introduction:

- For a volatile liquid like **2,3,5,6-tetrafluoroanisole**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

- If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC.

Ionization and Analysis:


- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.[\[6\]](#)
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Data Processing:

- The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,3,5,6-tetrafluoroanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jasco-global.com [jasco-global.com]
- 2. ¹⁹Flourine NMR [chem.ch.huji.ac.il]
- 3. agilent.com [agilent.com]
- 4. 2,3,5,6-Tetrafluoroanisole [webbook.nist.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [spectroscopic data for 2,3,5,6-Tetrafluoroanisole (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1206414#spectroscopic-data-for-2-3-5-6-tetrafluoroanisole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com